Sodium p-toluenesulfinate hydrate crystal structure analysis
Sodium p-toluenesulfinate hydrate crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of Sodium p-Toluenesulfinate Hydrate
Authored by Gemini, Senior Application Scientist
Abstract
Sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na) is a versatile organosulfur compound widely utilized as a key intermediate and reagent in the synthesis of pharmaceuticals, dyes, and specialty polymers.[1][2][3] The solid-state structure of this material, particularly in its hydrated form, dictates its physical and chemical properties, such as stability, solubility, and reactivity. This guide provides a comprehensive, in-depth analysis of the crystal structure of sodium p-toluenesulfinate hydrate, grounded in established experimental methodologies. We will detail the entire workflow, from synthesis and single-crystal growth to data acquisition via Single-Crystal X-ray Diffraction (SC-XRD) and final structure refinement and analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of crystallographic analysis for molecular characterization and material design.
Introduction: The Significance of Crystalline Form
In both pharmaceutical and materials science, the precise three-dimensional arrangement of atoms and molecules in the solid state is of paramount importance. This arrangement, or crystal structure, governs critical macroscopic properties. For an intermediate like sodium p-toluenesulfinate, understanding its crystal packing, molecular conformation, and the role of solvent molecules (in this case, water) provides invaluable insights.
The hydrate form is of particular interest because the presence and arrangement of water molecules can dramatically alter the hydrogen-bonding network, influencing everything from dissolution rates to hygroscopic stability. This guide focuses specifically on the tetrahydrate form of sodium p-toluenesulfinate, for which detailed structural data has been published, offering a robust case study for the application of modern crystallographic techniques.[4][5]
The Crystallographic Workflow: A Self-Validating Protocol
The determination of a crystal structure is a systematic process designed to be self-validating at each stage.[6][7] The quality of the final structure is entirely dependent on the rigor applied throughout the workflow, from the purity of the initial material to the final statistical validation of the refined model. The following sections detail a field-proven protocol for the crystal structure analysis of sodium p-toluenesulfinate hydrate.
Experimental Workflow Overview
The logical flow from a bulk chemical to a fully characterized 3D molecular structure is a multi-step process. Each step builds upon the last, with defined quality control checks to ensure the integrity of the final data.
Caption: High-level workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocols
Part 3.1: Synthesis and Crystallization
The foundation of a successful crystal structure determination is a high-quality single crystal. This requires pure starting material and a carefully controlled crystallization process.
Protocol for Synthesis of Sodium p-Toluenesulfinate Dihydrate:
-
Causality: This established synthesis reduces the readily available p-toluenesulfonyl chloride. The use of zinc dust in an aqueous medium is a classic and effective method for this transformation.[8]
-
Preparation: Grind 500 g (2.6 moles) of p-toluenesulfonyl chloride to break up any lumps.
-
Reaction Vessel: In a 12-liter crock equipped with a stirrer, heat 3 liters of water to 70°C.
-
Reduction: Turn off the heat and add 400 g of zinc dust, followed by the portion-wise addition of the p-toluenesulfonyl chloride over 10 minutes. The temperature will rise to approximately 80°C.
-
Workup: Stir for an additional 10 minutes, then heat to 90°C. Add 250 cc of 12 N sodium hydroxide solution, followed by the gradual addition of sodium carbonate until the solution is alkaline and the zinc salts precipitate.
-
Isolation: Filter the hot solution by suction. Upon cooling, large, transparent crystals of sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O) will form.[8]
Protocol for Growing Diffraction-Quality Crystals (Tetrahydrate):
-
Causality: The goal is to create a supersaturated solution from which a single crystal can nucleate and grow slowly without incorporating defects. Slow evaporation is the most straightforward method for achieving this with water-soluble salts. Crystals suitable for X-ray diffraction were successfully obtained via the free evaporation of an aqueous solution.[5]
-
Solution Preparation: Dissolve the synthesized sodium p-toluenesulfinate hydrate in a minimal amount of deionized water at room temperature to create a saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This slows the rate of evaporation, preventing the rapid formation of many small crystals and promoting the growth of larger, higher-quality single crystals.
-
Incubation: Leave the vial undisturbed in a location with stable temperature and minimal vibration for several days to weeks.
-
Harvesting: Once well-formed, transparent crystals with dimensions >0.1 mm are observed, carefully harvest them from the solution using a spatula or loop.[9]
Part 3.2: Data Collection and Processing
-
Trustworthiness: This phase translates the physical crystal into a digital dataset of diffraction intensities. The use of a modern CCD diffractometer and established software ensures data integrity. The parameters described are based on the successful structure determination of the tetrahydrate form.[5]
-
Crystal Mounting: Select a suitable crystal (e.g., 0.53 × 0.39 × 0.21 mm) under a microscope, checking for sharp edges and a lack of visible cracks or defects. Mount the crystal on a cryoloop or glass fiber.
-
Diffractometer Setup: Place the mounted crystal on the goniometer head of a diffractometer (e.g., a Bruker APEXII CCD).[5] A stream of cold nitrogen gas is used to maintain the crystal at a low temperature (e.g., 200 K). This is critical as it minimizes thermal vibrations of the atoms, resulting in less diffuse diffraction spots and higher resolution data.
-
Data Collection: An intense, monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[5] The crystal is rotated through a series of angles, and for each orientation, a diffraction pattern of regularly spaced spots (reflections) is recorded by the detector. A complete dataset requires collecting thousands of reflections at different crystal orientations.[9][10]
-
Data Reduction: The collected raw images are processed using specialized software (e.g., SAINT).[5] This step involves integrating the intensity of each reflection and applying corrections for experimental factors, such as absorption effects (e.g., using SADABS).[5] The output is a list of unique reflections with their corresponding intensities and standard uncertainties.
Structure Solution, Refinement, and Analysis
This is the computational phase where the processed data is used to generate and perfect the 3D atomic model.
-
Authoritative Grounding: The methods described here (Direct Methods via SHELXS and Refinement via SHELXL) are the gold standard in small-molecule crystallography and were used to solve the structure of sodium p-toluenesulfinate tetrahydrate.[5]
-
Structure Solution: The primary challenge in crystallography is the "phase problem." The diffraction experiment measures reflection intensities, but the phase information for each reflection is lost. Software like SHELXS97 uses statistical methods (Direct Methods) to calculate a set of initial phases.[5] These phases are then used in a Fourier transform to generate the first electron density map.
-
Model Building: An initial atomic model is built into the electron density map. The most intense peaks in the map correspond to the positions of atoms with high electron density (like sulfur and sodium).
-
Structure Refinement: The initial model is refined using a least-squares method with software like SHELXL97.[5] This is an iterative process that adjusts atomic positions, bond lengths, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the fit is monitored using the R-factor; a lower R-factor indicates a better fit.
-
Validation: The final structure is rigorously validated using crystallographic software (e.g., PLATON) to check for geometric plausibility, missed symmetry, and other potential errors.[5] The final validated structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), as a Crystallographic Information File (CIF).[11][12]
In-Depth Structural Analysis: Sodium p-Toluenesulfinate Tetrahydrate
The single-crystal X-ray study of Na⁺·C₇H₇O₂S⁻·4H₂O provides definitive structural information.[5]
Crystallographic Data Summary
The data presented below offers a quantitative description of the crystal lattice and its contents.
| Parameter | Value | Source |
| Chemical Formula | Na⁺·C₇H₇O₂S⁻·4H₂O | [5] |
| Formula Weight | 250.24 g/mol | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/n | [5] |
| a | 15.9432 (19) Å | [5] |
| b | 6.1825 (7) Å | [5] |
| c | 12.2668 (15) Å | [5] |
| β | 100.166 (5)° | [5] |
| Volume (V) | 1190.1 (2) ų | [5] |
| Z (Formula units/cell) | 4 | [5] |
| Temperature | 200 K | [5] |
| Final R-factor | 0.029 | [5] |
Molecular Geometry and Intermolecular Interactions
-
Toluenesulfinate Anion: The geometry around the sulfur atom is pseudo-tetrahedral when including the lone pair of electrons.[5] The measured bond angles around the sulfur atom range from 102.23° to 110.04°.[4][5]
-
Sodium Cation Coordination: The sodium cation is coordinated by oxygen atoms from both the sulfinate group and the water molecules, forming a distorted octahedral environment.
-
Hydrogen Bonding Network: The crystal structure is extensively stabilized by a complex network of hydrogen bonds. The four water molecules of hydration play a crucial role, connecting the sodium cations into chains along the b-axis through O—H···O interactions.[4][5] Furthermore, the oxygen atoms of the sulfinate group act as acceptors for multiple hydrogen bonds. This extensive hydrogen bonding network dictates the crystal packing and is a primary determinant of the material's physical properties.
Key Interaction Diagram
The following diagram illustrates the fundamental relationships between the components in the crystal lattice, highlighting the central role of the water molecules in bridging the ionic components.
Caption: Key intermolecular interactions in the crystal lattice.
Implications for Research and Drug Development
A detailed understanding of the sodium p-toluenesulfinate hydrate crystal structure has several practical implications:
-
Material Stability: The robust hydrogen-bonding network provided by the water molecules contributes significantly to the thermal stability of the crystalline solid. However, it also indicates potential hygroscopicity issues if the material is not stored under controlled humidity.
-
Solubility and Dissolution: The hydrated form may exhibit different solubility and dissolution kinetics compared to an anhydrous or other solvated form. This is a critical parameter in drug formulation and chemical process development.
-
Reaction Stoichiometry: For scientists using this compound as a reagent, knowing the exact hydration state is essential for accurate stoichiometric calculations. Using the formula weight of the tetrahydrate (250.24 g/mol ) instead of the anhydrous form (178.18 g/mol ) is crucial for precise measurements.[5][13]
-
Rational Crystal Engineering: The structural data provides a blueprint for crystal engineering. By understanding the preferred coordination geometries and hydrogen-bonding motifs, researchers can design new co-crystals or salts with tailored physical properties.
Conclusion
The crystal structure analysis of sodium p-toluenesulfinate tetrahydrate serves as an exemplary case study in the power of single-crystal X-ray diffraction. Through a meticulous, self-validating workflow, it is possible to move from a bulk powder to a precise, three-dimensional atomic model. The resulting structural data reveals a complex and elegant solid-state architecture dominated by a hydrogen-bonding network mediated by water molecules. This detailed knowledge is not merely academic; it provides an authoritative foundation for controlling material properties, ensuring reagent accuracy, and enabling the rational design of next-generation specialty chemicals and pharmaceutical products.
References
-
Title: Cambridge Structural Database Source: Wikipedia URL: [Link]
-
Title: Cambridge Structural Database | Information Systems & Technology Source: MIT IS&T URL: [Link]
-
Title: Cambridge Structural Database Source: Ithaca College URL: [Link]
-
Title: Cambridge Structural Database - UMass Dartmouth Source: Claire T. Carney Library URL: [Link]
-
Title: Sodium p-toluenesulfinate Source: MySkinRecipes URL: [Link]
-
Title: Sodium p-toluenesulfinate Source: American Elements URL: [Link]
-
Title: SODIUM p-TOLUENESULFINATE Source: Organic Syntheses Procedure URL: [Link]
-
Title: X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications Source: Sciencevivid URL: [Link]
-
Title: Cambridge Structural Database Source: Re3data.org URL: [Link]
-
Title: preparation of sodium p-toluenesulfonate Source: Hive Methods Discourse URL: [Link]
-
Title: X-ray Crystallography Source: Creative BioMart URL: [Link]
-
Title: (PDF) Sodium p-toluenesulfinate tetrahydrate Source: ResearchGate URL: [Link]
-
Title: Sodium p-toluenesulfinate tetrahydrate Source: PMC - NIH URL: [Link]
-
Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: X-ray crystallography Source: Proteopedia, life in 3D URL: [Link]
-
Title: X-ray crystallography Source: Wikipedia URL: [Link]
-
Title: Sodium P-Toluenesulfinate: A Versatile Intermediate for Specialty Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: x Ray crystallography Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: (S)-(+)-2-(p-TOLUENESULFINYL)-2-CYCLOPENTENONE Source: Organic Syntheses Procedure URL: [Link]
-
Title: Sodium p-toluenesulfinate Source: PubChem URL: [Link]
Sources
- 1. Sodium p-toluenesulfinate [myskinrecipes.com]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. adipogen.com [adipogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium p-toluenesulfinate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. sciencevivid.com [sciencevivid.com]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. Cambridge Structural Database | re3data.org [re3data.org]
- 13. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
